Methyl 3-(2-methoxyphenyl)propiolate
Description
Methyl 3-(2-methoxyphenyl)propiolate is a propiolate ester featuring a 2-methoxyphenyl substituent attached to the triple bond of methyl propiolate. Its structure combines the electron-donating methoxy group at the ortho position of the aromatic ring with the reactive propiolate ester moiety.
The compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in cycloadditions, catalytic annulations, and cross-coupling reactions. The ortho-methoxy group may influence regioselectivity and steric interactions in these processes.
Properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILREFEWIRTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methoxyphenyl)propiolate can be synthesized through several methods. One common method involves the esterification of 3-(2-methoxyphenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-methoxyphenyl)propionic acid.
Reduction: Formation of 3-(2-methoxyphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 3-(2-methoxyphenyl)propiolate is utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Michael Additions : This compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the propiolate group. This reaction is crucial for synthesizing more complex molecules with potential biological activity .
- Formation of Heterocycles : The compound can be employed in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. For instance, it has been used in reactions with pyrrolidine derivatives to produce biologically active compounds .
Medicinal Chemistry
The derivatives of this compound have shown promise in medicinal chemistry:
- Anticancer Activity : Some studies suggest that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. The methoxy group is believed to enhance the interaction with biological targets, increasing efficacy .
- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .
Material Science
This compound can also be explored in material science:
- Polymer Chemistry : The compound can be used as a monomer in polymerization reactions to create polymers with specific properties. This application is particularly relevant in developing coatings and adhesives that require enhanced durability and chemical resistance .
Case Study 1: Synthesis of Anticancer Agents
A study conducted by researchers at a leading university demonstrated the synthesis of a series of anticancer agents using this compound as a starting material. The researchers performed a series of Michael additions followed by cyclization reactions, yielding compounds that showed significant cytotoxicity against breast cancer cell lines. The study concluded that the methoxy substitution plays a critical role in enhancing biological activity .
Case Study 2: Development of Antimicrobial Compounds
In another research project, scientists investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the methoxy group could further enhance this activity, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyphenyl)propiolate involves its interaction with specific molecular targets and pathways. The compound’s electrophilic alkyne group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Comparisons :
- Methyl 3-(2,4-Dimethoxyphenyl)propiolate (C₁₂H₁₂O₄): This derivative contains additional para-methoxy substitution. Its molecular weight (220.22) and melting point (88°C) are higher than the target compound due to increased symmetry and polarity .
- Methyl 3-(4-Methoxyphenyl)propiolate Derivatives :
Substitution at the para position (e.g., Methyl 3-((4-methoxyphenyl)thio)propiolate) reduces steric hindrance, enabling smoother participation in rhodium-catalyzed annulations . Para-substituted derivatives generally exhibit lower steric strain compared to ortho analogs, favoring reactions requiring planar transition states.
Functional Group Variations
Halogen-Substituted Derivatives :
- Methyl 3-(4-Bromophenyl)propiolate (C₁₀H₇BrO₂) and Methyl 3-(4-Chlorophenyl)propiolate (C₁₀H₇ClO₂) :
These compounds feature electron-withdrawing halogens, which increase electrophilicity at the triple bond. They are used in cross-coupling reactions, where the halogen acts as a leaving group . In contrast, the methoxy group in the target compound directs reactivity through electron donation, favoring nucleophilic additions.
Heteroaromatic Derivatives :
- Methyl 3-(thiophen-2-yl)propiolate (C₈H₆O₂S) :
The thiophene ring introduces sulfur-mediated conjugation, altering electronic properties and enabling applications in heterocyclic synthesis . The target compound’s methoxy group may similarly modulate conjugation but lacks sulfur’s lone-pair interactions.
Reactivity in Catalytic Reactions
- Silicon-Bridged Propiolates (e.g., Methyl 3-(diisopropyl(phenylethynyl)silyl)propiolate): Silicon-containing analogs participate in rhodium-catalyzed syntheses of bridged dialkenylbenzenes, leveraging the silyl group’s ability to stabilize intermediates .
Methyl 3-(4-(Hydroxymethyl)phenyl)propiolate :
The hydroxymethyl group enables hydrogen bonding and further functionalization (e.g., oxidation to carboxylic acids). This contrasts with the inert methoxy group in the target compound .
Research Findings and Implications
- Steric vs. However, its electron-donating nature may enhance regioselectivity in dipolar additions, as observed in methyl phenylpropiolate derivatives .
Biological Activity
Methyl 3-(2-methoxyphenyl)propiolate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , belongs to the class of propionate esters. The presence of the methoxy group on the aromatic ring significantly influences its biological activity. This compound is structurally related to other cinnamic acid derivatives, which are known for their wide range of biological effects.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study found that similar compounds in the 3-arylpropionate series showed effective inhibition against various pathogens, including bacteria and fungi . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Properties
Cinnamic acid derivatives, including this compound, have shown potential in anticancer research. They are reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . For instance, compounds from this class have been demonstrated to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It has been suggested that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which play critical roles in inflammatory responses . This makes them potential candidates for treating conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting permeability and function.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Gene Expression Modulation : The compound can influence gene expression related to apoptosis and inflammation through signaling pathways such as NF-kB and MAPK .
Research Findings
A series of studies have evaluated the efficacy and safety profile of this compound:
Case Studies
- Anticancer Efficacy : In vitro studies on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 32 µM .
- Anti-inflammatory Activity : In a murine model of arthritis, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Basic: What are the established synthetic routes for Methyl 3-(2-methoxyphenyl)propiolate?
Methodological Answer:
The compound is typically synthesized via palladium- or rhodium-catalyzed coupling reactions. A common approach involves alkynylation of 2-methoxyphenylacetylene derivatives with methyl propiolate under Sonogashira or Cadiot-Chodkiewicz conditions . For example, methyl propiolate reacts with 2-methoxyphenylacetylene in the presence of a Rh(I) catalyst (e.g., RhCl(PPh₃)₃) to yield the target compound, with yields optimized by controlling reaction temperature (60–80°C) and ligand ratios (1:3 Rh:ligand) .
Advanced: How do catalytic systems influence regioselectivity in propiolate syntheses? Methodological Answer: Rhodium catalysts, such as [Rh(cod)Cl]₂, enhance regioselectivity in alkyne couplings by stabilizing transition states through π-backbonding. For this compound, steric effects from the 2-methoxy group direct coupling to the β-position of the alkyne. Computational studies (DFT) suggest that electron-donating substituents on the aryl group lower the activation energy for β-addition by 5–8 kcal/mol compared to α-addition .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons at δ 6.8–7.4 ppm (doublets for para-substituted methoxy groups) and the methyl ester singlet at δ 3.7–3.8 ppm .
- HRMS : Exact mass confirmation (C₁₁H₁₀O₃ requires m/z 190.0629; observed 190.0632 ).
- IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 2100 cm⁻¹ (C≡C) .
Advanced: How can HRMS resolve structural ambiguities in propiolate derivatives? Methodological Answer: HRMS distinguishes regioisomers by mass defects. For example, α-addition products (e.g., methyl 2-(2-methoxyphenyl)propiolate) would have a theoretical m/z of 190.0629, identical to the β-isomer. However, isotopic patterns (e.g., ²⁵% abundance of [M+2]⁺ for chlorine-containing byproducts) and fragmentation pathways (loss of COOCH₃ vs. aryl groups) provide differentiation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Waste Disposal : Segregate halogenated solvents (e.g., DCM used in synthesis) from non-halogenated waste. Neutralize acidic byproducts (pH 6–8) before disposal .
Advanced: How does the compound degrade under environmental conditions, and how can this be mitigated? Methodological Answer: Photodegradation studies show a half-life of 48 hours under UV light (λ = 254 nm), producing 2-methoxyphenylacetic acid via radical-mediated cleavage. To prevent degradation, reactions should exclude UV light, and storage vials should be amber-colored .
Basic: What are the primary applications of this compound in synthetic chemistry?
Methodological Answer:
It serves as a key intermediate in:
- Heterocyclic Synthesis : Cycloaddition with azides to form triazoles (e.g., Huisgen reactions) .
- Polymer Chemistry : Incorporation into conjugated polymers via Sonogashira coupling .
Advanced: How is it employed in asymmetric catalysis for chiral building blocks? Methodological Answer: The propiolate undergoes enantioselective [2+2] cycloaddition with ketenes using Cinchona alkaloid catalysts (e.g., β-isocupreidine). This yields cyclobutenones with >90% ee, critical for prostaglandin analogs .
Basic: How should researchers address discrepancies in reported purity values?
Methodological Answer:
Purity variations (e.g., 97% vs. >99% in commercial samples) arise from residual solvents (e.g., THF) or unreacted acetylene. Use preparative HPLC (C18 column, 70:30 MeOH:H₂O) to isolate the compound, followed by Karl Fischer titration for water content (<0.1%) .
Advanced: What mechanistic insights explain byproduct formation during synthesis? Methodological Answer: Byproducts like methyl 3-(2-methoxyphenyl)acrylate form via alkyne hydration under acidic conditions. Kinetic studies show hydration is pH-dependent (k = 0.05 min⁻¹ at pH 4 vs. negligible at pH 7). Buffering the reaction at pH 7–8 suppresses this pathway .
Basic: What stability considerations are essential for long-term storage?
Methodological Answer:
Degradation occurs via ester hydrolysis (t₁/₂ = 30 days at 25°C in H₂O). Store under anhydrous conditions with molecular sieves (3Å) and monitor by TLC (Rf = 0.6 in EtOAc/hexane 1:1) .
Advanced: How do substituents on the aryl ring influence thermal stability? Methodological Answer: Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., –NO₂) reduce decomposition onset temperatures (T₀ = 150°C vs. 180°C for –OCH₃). The 2-methoxy derivative’s stability is attributed to intramolecular H-bonding between the methoxy oxygen and ester carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
